molecular formula C20H13NO3 B11693220 3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide

3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B11693220
M. Wt: 315.3 g/mol
InChI Key: KGKLIFKFUPGIEE-UHFFFAOYSA-N
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Description

3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine. The resulting intermediate is then subjected to cyclization and oxidation to form the desired chromene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted chromenes, each with distinct chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-3H-benzo[f]chromene-2-carboxylic acid
  • 3-imino-3H-benzo[f]chromene-2-carboxamide
  • 2-phenyl-benzo[f]chromen-3-one

Uniqueness

Compared to similar compounds, 3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide stands out due to its unique combination of structural features and biological activities. Its ability to induce apoptosis and its fluorescence properties make it a valuable compound for both medicinal and industrial applications .

Properties

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

3-oxo-N-phenylbenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C20H13NO3/c22-19(21-14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)24-20(17)23/h1-12H,(H,21,22)

InChI Key

KGKLIFKFUPGIEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Origin of Product

United States

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